![molecular formula C32H24F3NO3S B2454352 1,2,4-Triphenyl-5,6-dihydrobenzo[h]quinolinium trifluoromethanesulfonate CAS No. 76017-52-2](/img/structure/B2454352.png)
1,2,4-Triphenyl-5,6-dihydrobenzo[h]quinolinium trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triphenyl-5,6-dihydrobenzo[h]quinolinium trifluoromethanesulfonate, also known as TPDQ, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TPDQ is a heterocyclic compound that contains a quinoline ring and two phenyl rings. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mechanism of Action
The mechanism of action of 1,2,4-Triphenyl-5,6-dihydrobenzo[h]quinolinium trifluoromethanesulfonate is not fully understood. However, studies have shown that this compound has the ability to bind to metal ions, such as copper and zinc, and form stable complexes. These complexes can then be detected using fluorescence spectroscopy.
Biochemical and Physiological Effects
This compound has been shown to have no significant toxic effects on biological systems. However, studies have shown that this compound can interact with metal ions and affect their biological functions. For example, this compound has been shown to inhibit the activity of copper-containing enzymes, such as superoxide dismutase and cytochrome c oxidase.
Advantages and Limitations for Lab Experiments
One advantage of using 1,2,4-Triphenyl-5,6-dihydrobenzo[h]quinolinium trifluoromethanesulfonate in scientific research is its high sensitivity and selectivity for metal ion detection. This compound can detect metal ions at low concentrations, making it a useful tool for studying metal ion homeostasis in biological systems. However, one limitation of using this compound is its potential interference with other fluorescent probes and dyes.
Future Directions
There are several future directions for the study of 1,2,4-Triphenyl-5,6-dihydrobenzo[h]quinolinium trifluoromethanesulfonate. One potential application is the development of this compound-based fluorescent probes for the detection of metal ions in living cells and tissues. Another direction is the development of this compound-based photosensitizers for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on biological systems.
Conclusion
In conclusion, this compound is a unique compound that has gained significant attention in scientific research due to its potential applications in materials science, metal ion detection, and photodynamic therapy. The synthesis of this compound has been achieved using various methods, and its mechanism of action and physiological effects have been studied. While there are limitations to its use in scientific research, this compound has several advantages, and there are many future directions for its study.
Synthesis Methods
1,2,4-Triphenyl-5,6-dihydrobenzo[h]quinolinium trifluoromethanesulfonate can be synthesized using several methods, including the condensation of 2-phenyl-1,2,3,4-tetrahydroquinoline with benzaldehyde, followed by reaction with trifluoromethanesulfonic acid. Another method involves the reaction of 2-phenyl-1,2,3,4-tetrahydroquinoline with benzaldehyde and trifluoroacetic acid, followed by treatment with trifluoromethanesulfonic acid.
Scientific Research Applications
1,2,4-Triphenyl-5,6-dihydrobenzo[h]quinolinium trifluoromethanesulfonate has been studied for its potential use in scientific research, particularly in the field of materials science. This compound has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc, in biological samples. This compound has also been used as a photosensitizer in the development of photodynamic therapy for the treatment of cancer.
properties
IUPAC Name |
trifluoromethanesulfonate;1,2,4-triphenyl-5,6-dihydrobenzo[h]quinolin-1-ium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24N.CHF3O3S/c1-4-12-23(13-5-1)29-22-30(25-15-6-2-7-16-25)32(26-17-8-3-9-18-26)31-27-19-11-10-14-24(27)20-21-28(29)31;2-1(3,4)8(5,6)7/h1-19,22H,20-21H2;(H,5,6,7)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPDARFUJJRTLT-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)[N+](=C(C=C2C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6.C(F)(F)(F)S(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H24F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

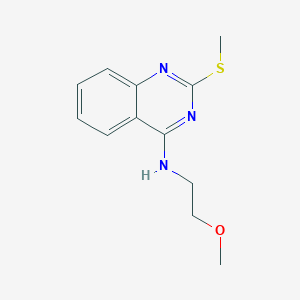
![N-(1-{4-ethyl-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-2-phenylethyl)-4-fluorobenzenesulfonamide](/img/structure/B2454273.png)
![2-(2-fluorophenoxy)-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide](/img/structure/B2454274.png)
![(Z)-ethyl 2-(2-((3-methylisoxazole-5-carbonyl)imino)-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2454275.png)
![3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B2454276.png)

![2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2454279.png)
![1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}-2,2-dimethyl-1-propanone](/img/structure/B2454282.png)
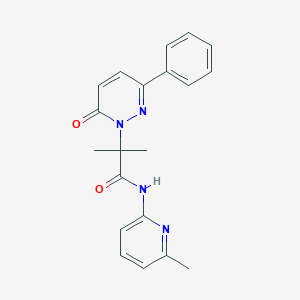
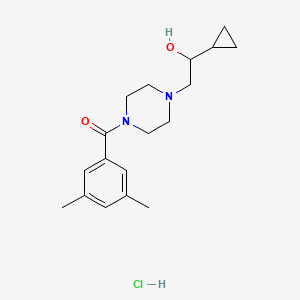
![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-[(5E)-5-[3-[4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-4-oxobutyl]-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2454286.png)
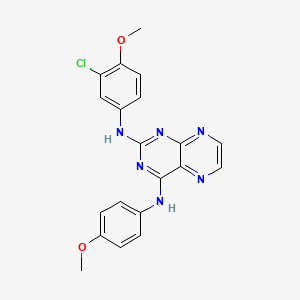
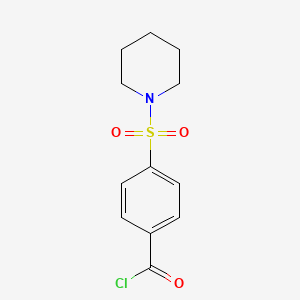
![4-[5-(2-chloro-7-methoxyquinolin-3-yl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2454292.png)